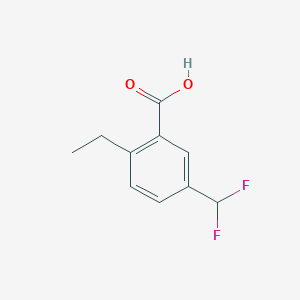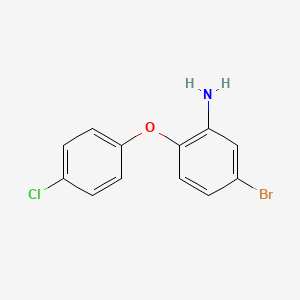![molecular formula C22H17F3N2O6S2 B2749829 4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 729565-49-5](/img/structure/B2749829.png)
4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound . It is used to make pigments and dyes . It could also be used in Environmental Testing . It could be used as raw material to synthesize N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide through acylation .
Scientific Research Applications
Structural Analysis and Chemical Properties
- Crystal Structure and Molecular Interactions : The crystal structure of benzenesulfonamide derivatives reveals characteristic features such as twisted N-phenyl rings and hydrogen bonding patterns that contribute to their stability and reactivity. These structural insights are crucial for designing compounds with desired chemical properties (Główka, Olubek, & Olczak, 1995).
Synthetic Applications and Environmental Considerations
- Eco-friendly Synthesis : Research has focused on developing environmentally friendly synthetic methods for benzenesulfonamide derivatives, emphasizing the importance of sustainable chemical practices. One study outlined a synthesis approach that minimizes wastewater pollution and avoids the use of harmful reagents (Zhou Zeng-yong, 2008).
Chemical Reactivity and Mechanistic Insights
- Cathodic Cleavage Mechanisms : Studies on the electrochemical behavior of benzenesulfonyl derivatives provide insights into their reactivity, such as the cleavage of the S-N bond under specific conditions. These findings have implications for the development of new chemical reactions and materials (Zanoni & Stradiotto, 1991).
Photophysical Properties and Applications
- Photodynamic Therapy : Certain benzenesulfonamide derivatives have been evaluated for their potential in photodynamic therapy, a treatment approach for cancer. These studies assess the compounds' singlet oxygen quantum yields and other photophysical properties, essential for their effectiveness as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Conformational Studies
- Molecular Conformations : Rotational spectroscopy studies of benzenesulfonamides and their derivatives help understand the impact of different substituents on molecular structure. This research is vital for understanding how molecular shape affects biological activity and chemical reactivity (Vigorito et al., 2022).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown The compound could potentially influence a variety of pathways depending on its targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O6S2/c1-16-10-11-20(15-21(16)26(28)29)35(32,33)27(19-9-5-8-18(14-19)22(23,24)25)34(30,31)13-12-17-6-3-2-4-7-17/h2-15H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRZLTHAGCXSIZ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)
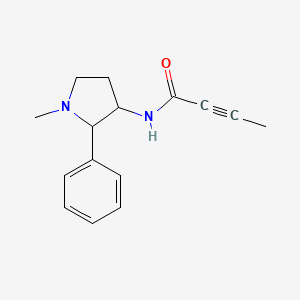
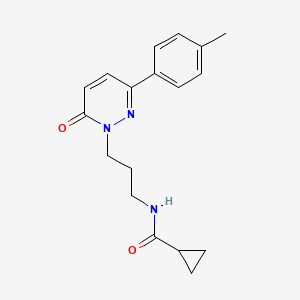
![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)
![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)
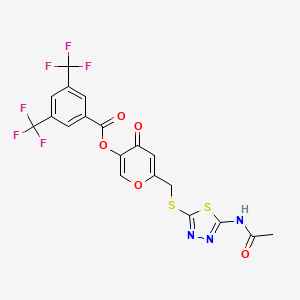
![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)
![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)
